(5-chloro-2-methoxyphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound characterized by its unique chemical structure, which includes a quinoline ring system substituted with a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid and tetrahydroquinoline.
Acylation Reaction: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Coupling Reaction: The acyl chloride is then reacted with tetrahydroquinoline in the presence of a base, such as pyridine or triethylamine, to form the desired product, 1-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxybenzoyl)-4-propylpiperazine
- 1-(5-Chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
- 1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine
Uniqueness
1-(5-Chloro-2-methoxybenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific quinoline ring system and the presence of the 5-chloro-2-methoxybenzoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H16ClNO2 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-9-8-13(18)11-14(16)17(20)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
LKUMPECUFAVAJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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